3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline
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Overview
Description
3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines that are widely used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:
Formation of the aniline core: This can be achieved through the nitration of an aromatic compound followed by reduction.
Introduction of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the piperidine ring: This step involves the nucleophilic substitution of the aniline with a piperidine derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Application in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group and piperidine ring may enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethyl)aniline: Lacks the piperidine ring, which may affect its biological activity.
3-(Trifluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline: The trifluoromethyl group may impart different chemical properties compared to the difluoromethyl group.
Uniqueness
3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to the combination of the difluoromethyl group and the piperidine ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18F2N2O |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
3-(difluoromethyl)-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-17-6-4-10(5-7-17)18-12-3-2-9(16)8-11(12)13(14)15/h2-3,8,10,13H,4-7,16H2,1H3 |
InChI Key |
RQZUSJJSSRCAPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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